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molecular formula C11H8O5 B8817625 2,3,4,6-tetrahydroxy-5H-benzo[7]annulen-5-one

2,3,4,6-tetrahydroxy-5H-benzo[7]annulen-5-one

Cat. No. B8817625
M. Wt: 220.18 g/mol
InChI Key: WDGFFVCWBZVLCE-UHFFFAOYSA-N
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Patent
US06306991B1

Procedure details

TiO2 grind [16.4 g Ti Pure® titanium dioxide supplied by DuPont Company, Wilmington, Del., 0.7 g dispersing, 0.1 g ammonia (28% strength), 0.2 g surfactant, 0.1 g defoamer, and 1.6 g water] mixed with 54 g of the oxidative polymer and 8 grams of Butyl Cellosolve cosolvent, 1.5 grams of propylene glycol was added to 12.6 grams of water to form a paint. To the paint, 0.6 ml of P-6140 horseradish peroxidase P-6140 (EC 1.11.1.7) supplied by Sigma Chemical, PO Box 14508, St. Louis, Mo. 63178 (1 ml contains 21 mg enzyme which has an activity of 250 units/mg. One unit will form 1 mg of purpurogallin from pyrogallol in 20 sec. at pH 6 and 20° C.) was added (0.15 ml is equivalent to 3.15 mg enzyme having 250 units activity per mg). The pot mix was then conventionally applied to a plastic sheet as a clear layer having a dry film thickness of 50 microns. The layer was air dried for 4 days to form a film. Thereafter, specimens of the film were removed and measured for the degree of crosslinking achieved by the oxidizing enzyme. The film was found to have a swell ratio of 5.7 indicating significant crosslinking of the oxidative polymer by the oxidizing enzyme.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Ti
Quantity
16.4 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
1.6 g
Type
solvent
Reaction Step Two
[Compound]
Name
oxidative polymer
Quantity
54 g
Type
reactant
Reaction Step Three
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
250
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
12.6 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N.[CH3:2][CH2:3][CH2:4][CH2:5][O:6]CCO.[CH2:10]([OH:14])[CH:11](O)[CH3:12].[C:15]1(C=C[CH:21]=[C:19]([OH:20])[C:17]=1[OH:18])[OH:16]>[O-2].[O-2].[Ti+4].O>[CH:21]1[C:3]2[CH:2]=[CH:12][CH:11]=[C:10]([OH:14])[C:5](=[O:6])[C:4]=2[C:15]([OH:16])=[C:17]([OH:18])[C:19]=1[OH:20] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=C(O)C(O)=CC=C1
Step Two
Name
Ti
Quantity
16.4 g
Type
reactant
Smiles
Name
Quantity
0.1 g
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[Ti+4]
Name
Quantity
1.6 g
Type
solvent
Smiles
O
Step Three
Name
oxidative polymer
Quantity
54 g
Type
reactant
Smiles
Name
Quantity
8 g
Type
reactant
Smiles
CCCCOCCO
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C(C)O)O
Step Four
Name
250
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
12.6 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
TiO2 grind
CUSTOM
Type
CUSTOM
Details
to form a paint

Outcomes

Product
Name
Type
product
Smiles
C=1C2=C(C(=C(C1O)O)O)C(=O)C(=CC=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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